3-(4-fluorobenzyl)-5-(3-fluoro-4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(3-Fluoro-4-methylphenyl)-3-[(4-fluorophenyl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with fluorinated phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under specific reaction conditions.
Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions, where fluorinated benzyl halides react with the thieno[2,3-d]pyrimidine core.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methylphenyl)-3-[(4-fluorophenyl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated benzyl compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.
Scientific Research Applications
5-(3-Fluoro-4-methylphenyl)-3-[(4-fluorophenyl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Fluoro-4-methoxyphenyl)-3-[(4-fluorophenyl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 5-(3-Fluoro-4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 5-(3-Fluoro-4-bromophenyl)-3-[(4-fluorophenyl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 5-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its specific substitution pattern and the presence of fluorinated phenyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H14F2N2OS |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14F2N2OS/c1-12-2-5-14(8-17(12)22)16-10-26-19-18(16)20(25)24(11-23-19)9-13-3-6-15(21)7-4-13/h2-8,10-11H,9H2,1H3 |
InChI Key |
DQJFKRUXMOYDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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